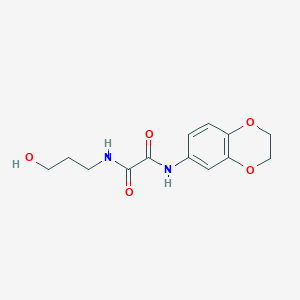
3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid is a chemical compound with the molecular formula C12H12F2O4 . It has an average mass of 258.218 Da and a monoisotopic mass of 258.070374 Da . This compound has diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with two fluorine atoms at the 3 and 5 positions and an oxan-4-yloxy group at the 4 position . The exact 3D structure may require further computational or experimental analysis.Wissenschaftliche Forschungsanwendungen
Development of Novel Fluorescence Probes
A study by Setsukinai et al. (2003) focused on developing novel fluorescence probes for detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase, utilizing compounds related to benzoic acid derivatives. These probes, due to their specific reactivity and fluorescence properties, have potential applications in biological and chemical research for understanding oxidative stress and cellular signaling mechanisms Development of Novel Fluorescence Probes That Can Reliably Detect Reactive Oxygen Species and Distinguish Specific Species.
Stabilization of Mesophases in Material Science
Research by Percec et al. (1995) illustrated how fluorination of alkyl groups in certain compounds leads to a dramatic stabilization of hexagonal columnar mesophases. This property is crucial for designing advanced materials with specific optical and electronic characteristics. The study underscores the importance of molecular design in the development of liquid crystal phases for applications in displays and photonic devices Dramatic stabilization of a hexagonal columnar mesophase generated from supramolecular and macromolecular columns by the semifluorination of the alkyl groups of their tapered building blocks.
Enhanced Self-Assembly in Supramolecular Chemistry
The work by Percec et al. (1996) demonstrated that the fluorophobic effect induces the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers. These findings are significant for the field of supramolecular chemistry, providing insights into how molecular architecture influences self-assembly processes. Such knowledge is vital for creating novel materials with predefined structures and functions Fluorophobic Effect Induces the Self-Assembly of Semifluorinated Tapered Monodendrons Containing Crown Ethers into Supramolecular Columnar Dendrimers Which Exhibit a Homeotropic Hexagonal Columnar Liquid Crystalline Phase.
Thermotropic and Liquid Crystalline Phases
Zhou et al. (2007) synthesized a novel mesogen exhibiting a thermotropic cubic phase, highlighting the role of partially perfluorinated chains and hydrogen bonding in self-assembly processes. This research contributes to the development of new liquid crystalline materials with potential applications in electronic displays and optical devices New mesogen with thermotropic cubic phase: 3,4,5‐tris‐(11,11,12,12,13,13,14,14,15,15,16,16,16‐tridecafluorohexadecyloxy)benzoic acid.
Eigenschaften
IUPAC Name |
3,5-difluoro-4-(oxan-4-yloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-9-5-7(12(15)16)6-10(14)11(9)18-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUDKLZKJXPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)
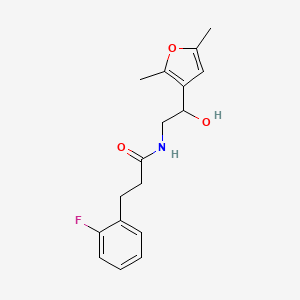
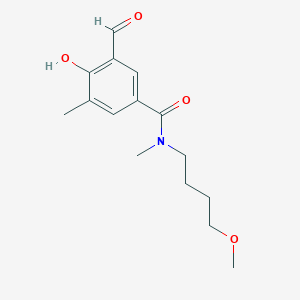
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)
![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
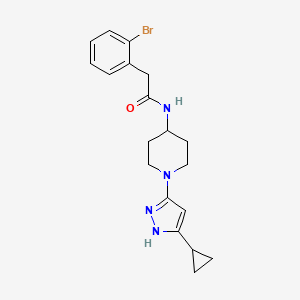

![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2959604.png)
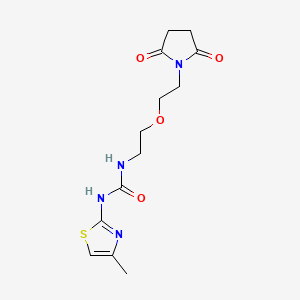

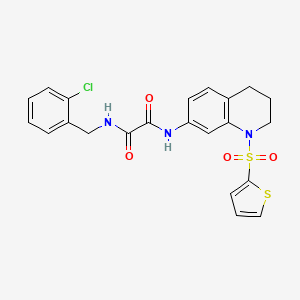

![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
